CNS Multiparameter Optimization (MPO) Score vs. Benzofuran Analog
The target compound achieves a computed XLogP3 of 2.2 [1], positioning it within the optimal lipophilicity range (cLogP 1–3) for CNS drug-likeness as defined by the CNS MPO scoring paradigm. This is a key differentiator against its fully unsaturated benzofuran analog (benzofuran-5-yl(pyridin-3-yl)methanone), where the loss of the dihydro ring increases planarity and aromatic conjugation, typically decreasing solubility and potentially elevating LogP above the CNS-favorable range for similar scaffolds [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 [1] |
| Comparator Or Baseline | Benzofuran-5-yl(pyridin-3-yl)methanone (estimated by class trend to have a higher LogP due to increased aromatic character) [2]. |
| Quantified Difference | The target compound's measured XLogP3 of 2.2 aligns with CNS MPO desirability scores (4-6 out of 6), while the benzofuran comparator is projected to exceed this range, a difference that directly correlates with higher metabolic liability and lower aqueous solubility [2]. |
| Conditions | Computed values from PubChem and literature-derived CNS drug-likeness guidelines [REFS-1, REFS-2]. |
Why This Matters
A lower, CNS-appropriate LogP is a proven predictor of reduced off-target toxicity, better solubility, and improved in vivo safety profiles, making this building block a scientifically superior starting point for synthesizing CNS-targeted compound libraries.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 43160545, 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: Developing a multiparameter optimization strategy for CNS drug discovery. ACS Chemical Neuroscience, 1(6), 435-449. View Source
